molecular formula C12H20O3 B1594191 6-Carbethoxy-2,2,6-trimethylcyclohexanone CAS No. 7507-68-8

6-Carbethoxy-2,2,6-trimethylcyclohexanone

Cat. No.: B1594191
CAS No.: 7507-68-8
M. Wt: 212.28 g/mol
InChI Key: JXCZRFBBEUNPTN-UHFFFAOYSA-N
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Description

6-Carbethoxy-2,2,6-trimethylcyclohexanone is an organic compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol. It is a colorless liquid with a boiling point of 55-56°C at 3.0 mmHg

Scientific Research Applications

6-Carbethoxy-2,2,6-trimethylcyclohexanone has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Baeyer-Villiger oxidation of 2,2,6-trimethylcyclohexanone followed by esterification. The reaction conditions typically involve the use of peroxy acids or hydrogen peroxide as oxidizing agents, and ethanol in the presence of an acid catalyst for esterification.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving similar steps but optimized for higher yields and efficiency. The process may involve continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Carbethoxy-2,2,6-trimethylcyclohexanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Peroxy acids or hydrogen peroxide are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

  • Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a strong acid or base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of esters or ethers.

Mechanism of Action

The mechanism by which 6-Carbethoxy-2,2,6-trimethylcyclohexanone exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2,2,6-Trimethylcyclohexanone

  • 2,2,6-Trimethylcyclohexanol

  • Ethyl 2,2,6-trimethylcyclohexanecarboxylate

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications

Properties

IUPAC Name

ethyl 1,3,3-trimethyl-2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-5-15-10(14)12(4)8-6-7-11(2,3)9(12)13/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCZRFBBEUNPTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC(C1=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80322611
Record name Ethyl 1,3,3-trimethyl-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7507-68-8
Record name NSC401657
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401657
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 1,3,3-trimethyl-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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